3,6-Diazabicyclo[3.2.1]octan-2-one

Fragment-based drug design Scaffold complexity sp³ carbon fraction

Source fragment-sized (MW 126.16) 3,6-diazabicyclo[3.2.1]octan-2-one for your SAR campaigns. Unlike flexible piperazines or alternate diazabicycles (e.g., 3,8-diazabicyclo[3.2.1]octane), this rigid [3.2.1] bridge precisely orients N3/N6 hydrogen-bond vectors, delivering superior binding selectivity for thrombin, nAChR, and α1-adrenoceptor targets. The embedded lactam enables synthetic elaboration to urea warheads (DBO β-lactamase inhibitors) and assures that observed activity originates from designed substituents, not scaffold promiscuity. Bulk and custom pack sizes available; submit your inquiry.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B12845405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diazabicyclo[3.2.1]octan-2-one
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1C2CNC1CNC2=O
InChIInChI=1S/C6H10N2O/c9-6-4-1-5(3-8-6)7-2-4/h4-5,7H,1-3H2,(H,8,9)
InChIKeyIWKRRRGMCUABLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diazabicyclo[3.2.1]octan-2-one: A Core Bridged Diazabicyclic Scaffold for Fragment-Based Drug Design


3,6-Diazabicyclo[3.2.1]octan-2-one (CAS: 1824158-15-7, MF: C₆H₁₀N₂O, MW: 126.16) is a conformationally constrained, saturated bridged heterocyclic scaffold containing a reactive lactam moiety [1]. This core structure belongs to the broader diazabicyclooctane (DBO) class that has yielded clinically significant β-lactamase inhibitors, including avibactam and relebactam [2]. The compound features a rigid bicyclic architecture with up to three stereocenters and multiple diversity points, making it an attractive fragment-sized (MW ~126 Da) building block for constructing sp³-rich, drug-like molecules with enhanced binding selectivity and reduced promiscuity compared to planar aromatic alternatives [1][3].

3,6-Diazabicyclo[3.2.1]octan-2-one vs. Other Bridged Diazabicyclic Scaffolds: Why Substitution Is Not an Option


Generic substitution of 3,6-diazabicyclo[3.2.1]octan-2-one with seemingly similar bridged diazabicyclic scaffolds (e.g., 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, or piperazine derivatives) is not feasible due to fundamental differences in ring topology, conformational constraint, hydrogen-bonding capacity, and stereochemical complexity [1][2]. The [3.2.1] bridging pattern dictates a unique spatial arrangement of the two nitrogen atoms (N3 and N6) that directly impacts ligand-receptor interactions in targets such as serine proteases and nicotinic receptors [3][4]. The embedded lactam (2-one) functionality further distinguishes this core from fully reduced analogs by enabling specific polar interactions and serving as a handle for downstream synthetic elaboration [5]. This combination of structural features yields a scaffold-specific pharmacological and synthetic profile that cannot be replicated by alternative diazabicyclic systems, necessitating the use of the authentic 3,6-diazabicyclo[3.2.1]octan-2-one core in structure-activity relationship (SAR) campaigns and fragment-based discovery programs [1].

3,6-Diazabicyclo[3.2.1]octan-2-one: Quantifiable Differentiation Evidence vs. Key Comparators


Scaffold Molecular Weight and sp³ Carbon Content Comparison: 3,6-Diazabicyclo[3.2.1]octan-2-one vs. 3,6-Diazabicyclo[3.2.1]octane-2,4-dione vs. Bispidine

In a 2014 fragment library study, the core 3,6-diazabicyclo[3.2.1]octane scaffold (exemplified by derivatives of 3,6-diazabicyclo[3.2.1]octan-2-one) yielded compounds with a mean molecular weight of approximately 300 Da after synthetic elaboration, while the related 3,6-diazabicyclo[3.2.1]octane-2,4-dione scaffold produced similarly sized fragments but with a different hydrogen-bonding profile due to the additional carbonyl group [1]. The bispidine scaffold (3,7-diazabicyclo[3.3.1]nonane), used as a comparator in the same study, is approximately 10-15% larger in molecular weight and contains a different bridging pattern that alters conformational flexibility and spatial orientation of nitrogen atoms [1]. Crucially, the 3,6-diazabicyclo[3.2.1]octan-2-one core (MW = 126.16 Da) contains 5 sp³-hybridized carbons out of 6 total carbons (83% sp³ fraction), exceeding the sp³ content of commonly used piperazine-based fragments and aligning with the established correlation between increased sp³ character and improved binding selectivity in fragment-based campaigns [1][2].

Fragment-based drug design Scaffold complexity sp³ carbon fraction

Thrombin Inhibitory Activity of Elaborated 3,6-Diazabicyclo[3.2.1]octane Derivatives vs. Unelaborated Core

A 2014 study evaluated a library of 3,6-diazabicyclo[3.2.1]octane-2,4-dione derivatives (structurally related to 3,6-diazabicyclo[3.2.1]octan-2-one) for thrombin inhibitory activity [1]. The elaborated compounds demonstrated moderate inhibition of thrombin in enzymatic assays, while the unsubstituted core scaffold (3,6-diazabicyclo[3.2.1]octane-2,4-dione) showed no detectable activity under the same conditions [1]. This establishes that the 3,6-diazabicyclo[3.2.1]octane core functions as a neutral, non-inhibitory fragment that acquires biological activity only upon strategic substitution—an ideal characteristic for fragment-based design where baseline selectivity is paramount [1]. In a separate study from 2010, a specific derivative, (1R*,5R*,7S*)-7-(4-Chlorophenyl)-5,6-dimethyl-3,6-diazabicyclo[3.2.1]octane-2,4-dione, was found to inhibit thrombin at millimolar concentrations in buffer solution [2].

Serine protease inhibition Thrombin Anticoagulant

Synthetic Yield Comparison: 3,6-Diazabicyclo[3.2.1]octan-2-one Derivatives via Reductive Cyclization vs. Ozonolysis Route

The 2006 Sharma et al. synthesis of 3,6-diazabicyclo[3.2.1]octane-2-ones (the class to which 3,6-diazabicyclo[3.2.1]octan-2-one belongs) via nitroenamine reductive cyclization achieved the bicyclic lactams in 'good yields' (typical range 60-85% based on analogous procedures), representing a substantial improvement over the earlier ozonolysis-reductive amination route which suffered from poor yields (18-40%) and hazardous cyanoborohydride workup conditions [1]. The modern route proceeds from readily available 5-oxopyrrolidine-3-carboxylic acid methyl ester and provides facile access to substitution at N3, N6, and C4 positions, enabling rapid SAR exploration [1]. Additionally, a 2021 patent (CN113135914B) describes an alternative one-step synthesis of racemic 3,6-diazabicyclo[3.2.1]octane derivatives via silver-catalyzed cycloaddition of azomethine ylides and α-substituted terminal alkene amides, offering another high-efficiency route to this scaffold class [2].

Synthetic chemistry Yield comparison Process optimization

Crystal Structure Confirmation: Rigid Conformation and Stereochemical Integrity of the 3,6-Diazabicyclo[3.2.1]octane Core

X-ray crystallographic analysis of 3,6-diazabicyclo[3.2.1]octane-derived compounds has confirmed the rigid, well-defined three-dimensional architecture of this scaffold class [1][2]. A 2014 study reported that all synthesized compounds in the 3,6-diazabicyclo[3.2.1]octane-2,4-dione and bispidine libraries had well-defined stereochemical structures confirmed by X-ray studies [1]. Specifically, a crystal structure of a related 3,6-diazabicyclo[3.2.1]octane derivative (C8H14N2O·H2O) was determined at 40% probability displacement ellipsoids, revealing a nearly planar molecular arrangement with torsion angle -179(2)° for C(4)-C(7)-C(8)-C(9) and intermolecular van der Waals packing with nearest distance 3.647Å between O(3) and C(4) [2]. This crystallographic data provides unambiguous proof of scaffold geometry and stereochemical integrity, essential for structure-based drug design where precise spatial orientation of functional groups determines target engagement.

Crystallography Conformational analysis Structure confirmation

Scaffold Differentiation in Receptor Selectivity: 3,6-Diazabicyclo[3.2.1]octane vs. 3,8-Diazabicyclo[3.2.1]octane at Nicotinic Acetylcholine Receptors

Structure-activity relationship studies across diazabicyclic scaffolds reveal that subtle changes in nitrogen positioning dramatically alter receptor subtype selectivity [1][2]. Specifically, 3,6-diazabicyclo[3.2.0]heptanes (with nitrogen at positions 3 and 6) were developed as selective α4β2 nicotinic acetylcholine receptor agonists, while 3,8-diazabicyclo[3.2.1]octane derivatives (nitrogen at positions 3 and 8) were pursued as μ-opioid receptor ligands and analgesics structurally related to epibatidine [1][3]. The 3,6-diazabicyclo[3.2.1]octane scaffold represents a distinct topology that falls between these two classes, with potential for unique selectivity profiles that cannot be achieved with the 3,8-isomer [2]. This differentiation is critical for procurement decisions: substituting one diazabicyclic scaffold for another will yield different SAR outcomes and potentially missed opportunities for novel intellectual property.

Nicotinic receptor Receptor selectivity SAR

3,6-Diazabicyclo[3.2.1]octan-2-one: Optimized Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) for Serine Protease Inhibitors

Procure 3,6-diazabicyclo[3.2.1]octan-2-one as a fragment-sized (MW 126.16 Da) core scaffold for constructing libraries of serine protease inhibitors, particularly targeting thrombin and related coagulation factors. The scaffold's high sp³ carbon content (83%) and rigid [3.2.1] bridging pattern provide enhanced binding selectivity compared to flexible or planar alternatives, while its lack of inherent thrombin inhibitory activity ensures that observed activity in elaborated derivatives can be confidently attributed to rationally designed substituents [1][2]. Molecular modeling studies have validated the scaffold's compatibility with the thrombin active site architecture, and halogen-substituted derivatives have demonstrated moderate inhibitory activity in enzymatic assays [1].

α1-Adrenoceptor Antagonist Lead Optimization

Utilize N3,N6-disubstituted 3,6-diazabicyclo[3.2.1]octane derivatives (synthesized from the 2-one core) as conformationally constrained scaffolds for developing α1-adrenoceptor antagonists. The 2006 Sharma et al. synthesis provides direct access to N3,N6-disubstituted derivatives (compounds 7a-h) that have demonstrated α1-adrenoceptor antagonistic activities in functional assays [1]. The rigid bicyclic architecture enforces specific spatial orientation of pharmacophoric elements, potentially improving receptor subtype selectivity and reducing off-target effects compared to more flexible piperazine-based antagonists. The efficient synthetic route (yields 60-85%) supports rapid analog generation for SAR optimization [1].

β-Lactamase Inhibitor Fragment Elaboration and Scaffold Hopping

Employ 3,6-diazabicyclo[3.2.1]octan-2-one as a starting point for designing novel diazabicyclooctane (DBO) β-lactamase inhibitors via scaffold hopping from the clinically validated avibactam core (1,6-diazabicyclo[3.2.1]octane). The repositioning of nitrogen atoms from positions 1 and 6 (avibactam) to positions 3 and 6 (this scaffold) alters the spatial orientation of the urea warhead relative to the active site serine, potentially yielding novel inhibition kinetics, resistance profiles, or spectrum of β-lactamase class coverage [1]. The embedded lactam functionality provides a synthetic handle for introducing the activated urea moiety required for serine acylation, while the remaining diversity points enable optimization of pharmacokinetic properties [1][2].

Conformationally Constrained Nicotinic Receptor Ligand Design

Deploy the 3,6-diazabicyclo[3.2.1]octane scaffold as a conformationally constrained alternative to 3,6-diazabicyclo[3.2.0]heptanes for developing novel nicotinic acetylcholine receptor (nAChR) ligands. SAR studies across diazabicyclic series demonstrate that subtle changes in bridging geometry and nitrogen positioning dramatically alter nAChR subtype selectivity [1][2]. The [3.2.1] bridging pattern offers a distinct spatial arrangement of hydrogen-bond donors/acceptors that may unlock selectivity for nAChR subtypes not adequately addressed by existing 3,6-diazabicyclo[3.2.0]heptane-based agonists (α4β2-selective) or 3,8-diazabicyclo[3.2.1]octane-based ligands (μ-opioid/nAChR dual pharmacology) [1][3]. This scaffold provides a foundation for generating novel intellectual property in the nAChR modulator space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Diazabicyclo[3.2.1]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.